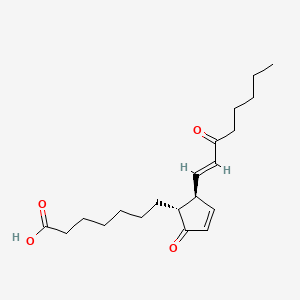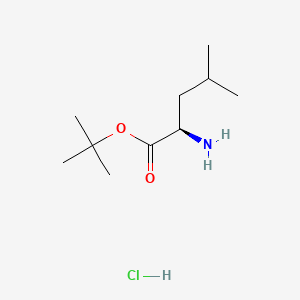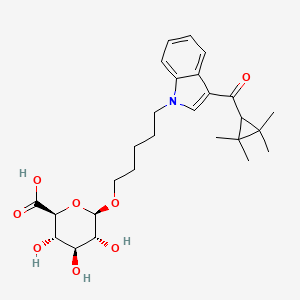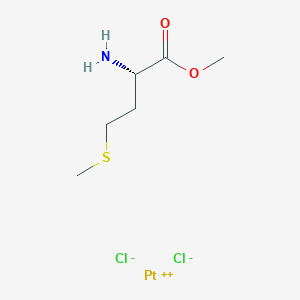
15-ceto Prostaglandina A1
Descripción general
Descripción
15-ceto Prostaglandina A1 es un metabolito de la Prostaglandina A1, producido por la enzima 15-hidroxi Prostaglandina deshidrogenasa . Es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos que tienen diversos efectos hormonales en los animales. Las prostaglandinas participan en varios procesos fisiológicos, incluida la inflamación, el flujo sanguíneo y la formación de coágulos sanguíneos .
Aplicaciones Científicas De Investigación
15-ceto Prostaglandina A1 tiene varias aplicaciones de investigación científica:
Direcciones Futuras
Research on 15-dehydroprostaglandin A1 and related compounds is ongoing. One study suggests that Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, could be a novel target for cancer therapeutics .
Mecanismo De Acción
15-ceto Prostaglandina A1 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas en la superficie de las células diana . Esta unión activa vías de señalización intracelular que conducen a varias respuestas fisiológicas, como la vasoconstricción y la inflamación . Los objetivos moleculares y las vías involucradas incluyen la vía de la ciclooxigenasa y varios receptores acoplados a proteína G .
Análisis Bioquímico
Biochemical Properties
15-keto Prostaglandin A1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase . This interaction involves the conversion of PGA1 into 15-keto Prostaglandin A1 .
Cellular Effects
15-keto Prostaglandin A1 has profound effects on various types of cells and cellular processes. For example, when given at a concentration of 6 µM, it causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II . This indicates that 15-keto Prostaglandin A1 can influence cell function and impact cell signaling pathways.
Molecular Mechanism
The molecular mechanism of 15-keto Prostaglandin A1 involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase, indicating a binding interaction with this enzyme
Temporal Effects in Laboratory Settings
It is known that it is stable for at least one year when stored at -20°C
Dosage Effects in Animal Models
The effects of 15-keto Prostaglandin A1 vary with different dosages in animal models. For instance, it causes vasoconstriction of rabbit lung at a concentration of 6 µM
Metabolic Pathways
15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . It is produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations
Métodos De Preparación
15-ceto Prostaglandina A1 puede sintetizarse a partir de Prostaglandina A1 a través de la acción de la 15-hidroxi Prostaglandina deshidrogenasa . Esta enzima cataliza la oxidación del grupo hidroxilo en la posición 15 del carbono a un grupo cetónico, lo que da como resultado la formación de this compound . Los métodos de producción industrial generalmente implican la extracción y purificación de Prostaglandina A1 a partir de fuentes naturales, seguida de la conversión enzimática a this compound .
Análisis De Reacciones Químicas
15-ceto Prostaglandina A1 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para formar otros metabolitos.
Reducción: El grupo cetónico puede reducirse nuevamente a un grupo hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución en varias posiciones de la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones incluyen varios derivados de prostaglandinas .
Comparación Con Compuestos Similares
15-ceto Prostaglandina A1 es similar a otras prostaglandinas, como la Prostaglandina E1 y la Prostaglandina F2α . es única en su estructura específica y los efectos fisiológicos particulares que induce . Los compuestos similares incluyen:
Prostaglandina E1: Conocida por sus efectos vasodilatadores y antiinflamatorios.
Prostaglandina F2α: Involucrada en la regulación de los procesos reproductivos.
This compound destaca por sus potentes propiedades vasoconstrictoras y su papel como metabolito en la vía de biosíntesis de prostaglandinas .
Propiedades
IUPAC Name |
7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHFAJZOFTAOC-DTXSUPOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348005 | |
| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61600-67-7 | |
| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)



